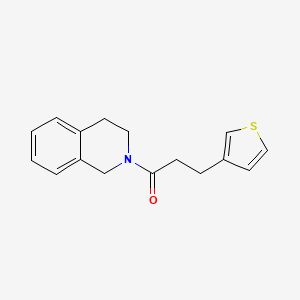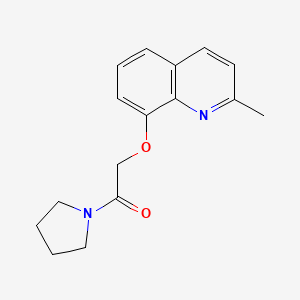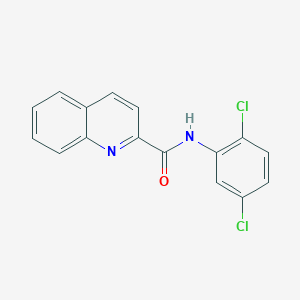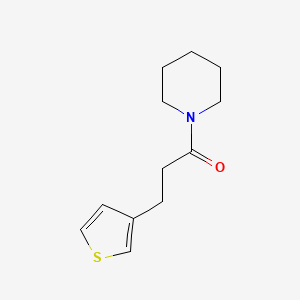
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one, also known as DITP, is a novel compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one involves its interaction with dopamine D2 receptors and monoamine oxidase. As a dopamine D2 receptor antagonist, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one binds to the receptor and prevents dopamine from binding, which leads to a decrease in dopamine activity. As a MAO inhibitor, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one prevents the breakdown of monoamine neurotransmitters, leading to an increase in their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one are still being studied. However, it has been shown to have an impact on dopamine activity and the activity of monoamine oxidase. These effects could have implications for the treatment of various neurological and mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one in lab experiments is its selectivity for dopamine D2 receptors and its ability to inhibit the activity of monoamine oxidase. This makes it a useful tool for studying the role of these targets in various disorders. However, one limitation is the lack of information on potential side effects and toxicity of the compound.
Direcciones Futuras
There are several future directions for research on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one. One area of interest is its potential as a treatment for various neurological and mood disorders. Additionally, further studies are needed to determine the safety and toxicity of the compound. Finally, research is needed to identify other potential targets for 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one and to develop more selective compounds based on its structure.
Conclusion:
In conclusion, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one is a novel compound with potential applications in scientific research. Its selectivity for dopamine D2 receptors and its ability to inhibit the activity of monoamine oxidase make it a useful tool for studying the role of these targets in various disorders. However, further research is needed to determine its safety and toxicity and to identify other potential targets for the compound.
Métodos De Síntesis
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one involves the reaction of 2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone with thiophenol in the presence of a base. The resulting product is purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective dopamine D2 receptor antagonist, which could be useful in studying the role of dopamine in various neurological disorders. Additionally, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one has been found to inhibit the activity of the enzyme monoamine oxidase (MAO), which could be useful in studying the role of MAO in depression and other mood disorders.
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c18-16(6-5-13-8-10-19-12-13)17-9-7-14-3-1-2-4-15(14)11-17/h1-4,8,10,12H,5-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKSFMYREQOSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide](/img/structure/B7500929.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)




![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)


![N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7501001.png)
![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501003.png)
